

# Application Note: Analysis of Dimethomorph Residues by HPLC-MS/MS

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## Compound of Interest

Compound Name: Dimethomorph

Cat. No.: B1233494

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## Introduction

**Dimethomorph** is a systemic fungicide widely used in agriculture to protect crops like fruits, vegetables, and potatoes from downy mildew and late blight.<sup>[1][2]</sup> Its prevalent use necessitates robust and sensitive analytical methods for monitoring its residue levels in various environmental and biological matrices to ensure food safety and compliance with regulatory limits. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **dimethomorph** residues. The method is applicable to a range of sample types and offers high selectivity, sensitivity, and accuracy.

**Dimethomorph** is a morpholine fungicide that exists as a mixture of (E)- and (Z)-isomers.<sup>[1][2]</sup> The analytical method described herein allows for the separation and quantification of both isomers. The principle of the method involves sample extraction, cleanup to remove interfering matrix components, and subsequent analysis by HPLC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode.<sup>[1]</sup>

## Experimental Protocols

This section provides detailed methodologies for sample preparation and instrumental analysis for the determination of **dimethomorph** residues.

## Sample Preparation

The choice of sample preparation protocol depends on the sample matrix. Below are protocols for different sample types.

### A. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Plant Tissues (e.g., Fruits, Vegetables)[1][3]

- Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
- Salting Out: Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate, and 0.5 g of disodium citrate sesquihydrate. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA). Vortex for 30 seconds.
- Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
- Filtration: Filter the supernatant through a 0.22  $\mu$ m syringe filter into an autosampler vial for HPLC-MS/MS analysis.

### B. Extraction from Animal and Fishery Products[4]

- Homogenization and Extraction: Weigh 10.0 g of the homogenized sample (muscle, liver, kidney, fish, etc.) into a centrifuge tube. Add 10 mL of 0.01 mol/L hydrochloric acid and homogenize. Add 50 mL of acetonitrile and 25 mL of n-hexane, and homogenize again.
- Phase Separation: Filter the mixture with suction and collect the acetonitrile layer.
- Re-extraction: Add 5 mL of 0.01 mol/L hydrochloric acid and 25 mL of acetonitrile to the remaining n-hexane layer and the residue, homogenize, and filter. Combine the acetonitrile

layers.

- Salting Out: Take a 20 mL aliquot of the combined acetonitrile extract, add 3 g of sodium chloride, and shake for 5 minutes. Allow the layers to separate and discard the aqueous layer.
- Solid-Phase Extraction (SPE) Cleanup:
  - Condition an octadecylsilanized silica gel cartridge (1000 mg) with 10 mL of acetonitrile.
  - Load the acetonitrile layer onto the cartridge and elute with 2 mL of acetonitrile. Collect the eluate.
  - Concentrate the eluate at below 40°C and dissolve the residue in 2 mL of acetone/n-hexane (1:1, v/v).
  - Condition an ethylenediamine-N-propylsilanized silica gel cartridge (500 mg) with 5 mL of methanol followed by 10 mL of acetone/n-hexane (1:1, v/v).
  - Load the dissolved residue onto the cartridge and elute with 20 mL of acetone/n-hexane (1:1, v/v).
- Final Preparation: Collect the total eluate, concentrate it below 40°C, and dissolve the residue in methanol to a final volume of 2 mL for analysis.

### C. Analysis of Water Samples<sup>[5]</sup>

For water samples, direct injection into the HPLC-MS/MS system is often possible without extensive sample preparation. A simple filtration step may be required if the sample contains particulate matter.

## HPLC-MS/MS Instrumental Analysis

The cleaned extracts are analyzed using an HPLC system coupled to a tandem mass spectrometer.

### A. Liquid Chromatography (LC) Conditions

- Column: A C18 column (e.g., 300 mm x 3.9 mm i.d., 5  $\mu$ m) is commonly used.[\[6\]](#)
- Mobile Phase: A gradient of acetonitrile and water (often containing a modifier like 5 mM ammonium acetate or 0.1% formic acid) is typically employed.[\[7\]](#)[\[8\]](#)
- Flow Rate: A typical flow rate is around 0.2-1.0 mL/min.
- Injection Volume: 3-20  $\mu$ L.[\[4\]](#)[\[6\]](#)
- Column Temperature: Ambient or controlled (e.g., 40°C).

#### B. Mass Spectrometry (MS/MS) Conditions

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[\[1\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[1\]](#)
- MRM Transitions: The precursor ion for **dimethomorph** is m/z 388.1.[\[9\]](#)[\[10\]](#)
  - Quantification Transition: 388.1  $\rightarrow$  301.1[\[9\]](#)[\[10\]](#)
  - Confirmation Transition: 388.1  $\rightarrow$  165.1[\[9\]](#)[\[10\]](#)
- Collision Energy (CE): Optimized for each transition. For example, 24 V for 388.1  $\rightarrow$  301.1 and 36 V for 388.1  $\rightarrow$  165.1.[\[9\]](#)
- Gas Temperatures and Flow Rates: Optimized according to the instrument manufacturer's recommendations.

## Data Presentation

The quantitative performance of the HPLC-MS/MS method for **dimethomorph** analysis is summarized in the tables below, compiled from various studies.

Table 1: Method Validation Parameters for **Dimethomorph** Analysis in Various Matrices

Matrix	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Water	0.00001	0.00005	-	-	[5]
Soil	0.004	-	82 - 102	< 4.0	[7][8]
Taro	-	0.01	83 - 108	1 - 11	[11][12]
Lychee	-	0.01	-	-	[13]
Animal Tissues (Milk, Egg, Muscle, Liver)	-	0.01	70 - 110	< 20	[2]
Vegetables (Tomato, Cucumber, Onion)	< 0.01	< 0.01	81 - 96	≤ 9	[14]

Table 2: HPLC-MS/MS Parameters for **Dimethomorph** Analysis

Parameter	Setting	Reference
Ionization Mode	Positive Electrospray Ionization (ESI+)	[1]
Precursor Ion (m/z)	388.1	[9][10]
Quantifier Ion (m/z)	301.1	[9][10]
Qualifier Ion (m/z)	165.1	[9][10]
Collision Energy (Quantifier)	~24 V	[9]
Collision Energy (Qualifier)	~36 V	[9]

## Workflow Diagram

The overall workflow for the analysis of **dimethomorph** residues is depicted in the following diagram.



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Caption: Workflow for **Dimethomorph** Residue Analysis.

## Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the determination of **dimethomorph** residues in a variety of matrices. The use of QuEChERS for sample preparation offers a streamlined and efficient workflow for plant-based samples, while specific extraction and cleanup protocols are effective for animal tissues. The high selectivity of tandem mass spectrometry minimizes matrix interference, ensuring accurate quantification at low residue levels. This method is well-suited for routine monitoring in food safety and environmental laboratories.

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- To cite this document: BenchChem. [Application Note: Analysis of Dimethomorph Residues by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233494#hplc-ms-ms-method-for-dimethomorph-residue-analysis>]

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